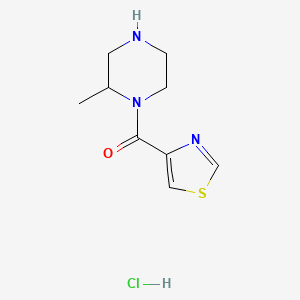

2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1-(1,3-Thiazol-4-carbonyl)piperazin-hydrochlorid ist eine chemische Verbindung, die einen Thiazolring und einen Piperazin-Rest aufweist. Thiazolringe sind bekannt für ihre aromatischen Eigenschaften und Reaktivität, was sie für verschiedene chemische und biologische Anwendungen wertvoll macht . Piperazinderivate werden in der Pharmaindustrie aufgrund ihrer biologischen Aktivität weit verbreitet eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-1-(1,3-Thiazol-4-carbonyl)piperazin-hydrochlorid beinhaltet die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen, die Ugi-Reaktion und die Ringöffnung von Aziridinen unter der Einwirkung von N-Nukleophilen . Diese Verfahren bieten effiziente Wege, um Piperazinderivate mit hohen Ausbeuten zu produzieren.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung beinhaltet typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Methyl-1-(1,3-Thiazol-4-carbonyl)piperazin-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Thiazolring kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können den Piperazin-Rest verändern.

Substitution: Nukleophile und elektrophile Substitutionsreaktionen sind aufgrund der reaktiven Positionen am Thiazolring üblich.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Kaliumcarbonat, Methanol und Wasser für Oxidations- und Reduktionsreaktionen . Substitutionsreaktionen erfordern oft spezifische Katalysatoren und Lösungsmittel, um die gewünschten Produkte zu erhalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Thiazol- und Piperazinderivate, die in der pharmazeutischen und chemischen Forschung weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(1,3-Thiazol-4-carbonyl)piperazin-hydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexer Moleküle verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktion mit Enzymen und Rezeptoren untersucht.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.

Wirkmechanismus

Der Wirkmechanismus von 2-Methyl-1-(1,3-Thiazol-4-carbonyl)piperazin-hydrochlorid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Thiazolring kann biochemische Pfade aktivieren oder hemmen, während der Piperazin-Rest die Rezeptoraktivität modulieren kann . Diese Interaktionen führen zu verschiedenen physiologischen Effekten, wodurch die Verbindung in der Medikamentenentwicklung und -forschung wertvoll wird .

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of agrochemicals, industrial sensitizers, and other applications.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can activate or inhibit biochemical pathways, while the piperazine moiety can modulate receptor activity . These interactions lead to various physiological effects, making the compound valuable in drug development and research .

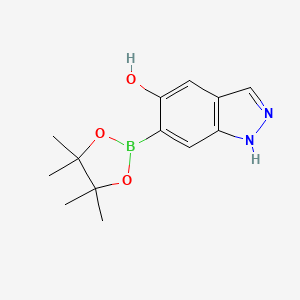

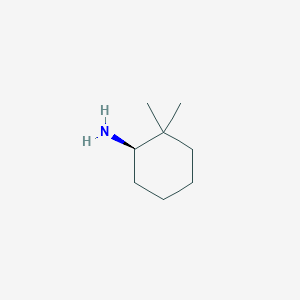

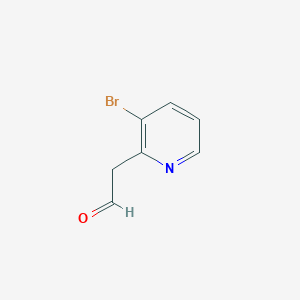

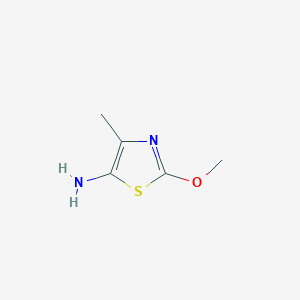

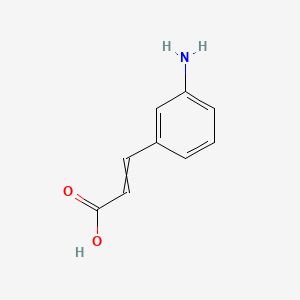

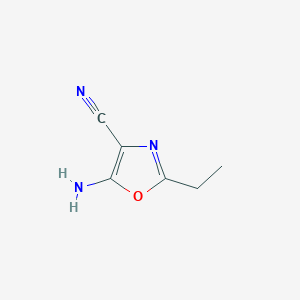

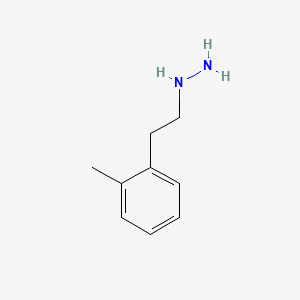

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Niridazol: Wird als Schistosomizid und zur Behandlung von Parodontitis eingesetzt.

Voreloxin: Bindet an DNA und interagiert mit Topoisomerase II, was zum Zelltod führt.

Einzigartigkeit

2-Methyl-1-(1,3-Thiazol-4-carbonyl)piperazin-hydrochlorid ist einzigartig durch seine spezifische Kombination aus einem Thiazolring und einem Piperazin-Rest, die eindeutige chemische und biologische Eigenschaften bietet. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen .

Eigenschaften

Molekularformel |

C9H14ClN3OS |

|---|---|

Molekulargewicht |

247.75 g/mol |

IUPAC-Name |

(2-methylpiperazin-1-yl)-(1,3-thiazol-4-yl)methanone;hydrochloride |

InChI |

InChI=1S/C9H13N3OS.ClH/c1-7-4-10-2-3-12(7)9(13)8-5-14-6-11-8;/h5-7,10H,2-4H2,1H3;1H |

InChI-Schlüssel |

OLRHZFHVDGQNLH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CNCCN1C(=O)C2=CSC=N2.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12438837.png)

![[4,5-Dihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12438851.png)

![ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12438888.png)